molecular formula C9H18ClNO3 B1439260 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185299-82-4

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1439260
CAS No.: 1185299-82-4
M. Wt: 223.7 g/mol
InChI Key: BHTVDQLDGORVFI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperidine derivative research, which has been a focal point of medicinal chemistry for several decades. The piperidine ring system itself has been recognized since the early investigations into alkaloid chemistry, with researchers initially isolating piperidine from black pepper alkaloids and subsequently developing synthetic methodologies for creating diverse derivatives. The specific compound under investigation was first documented in chemical databases in 2007, marking its formal entry into the scientific literature as a research target.

The synthesis and characterization of piperidine carboxylic acid derivatives gained significant momentum during the late twentieth and early twenty-first centuries, driven by their demonstrated utility in pharmaceutical applications. Historical patents from the 1980s and 1990s established foundational methodologies for optical resolution of piperidine carboxylic acid derivatives, particularly focusing on compounds where the carboxyl group occupies the 3-position of the piperidine ring. These early investigations laid the groundwork for understanding the synthetic accessibility and stereochemical considerations inherent in this class of compounds.

The development of specific N-substituted variants, including those bearing methoxyethyl groups, represents a more recent advancement in the field. Research groups have systematically explored the introduction of various alkyl and heteroalkyl substituents to modulate the physicochemical properties and biological activities of piperidine carboxylic acids. The incorporation of methoxyethyl functionality specifically addresses challenges related to solubility, metabolic stability, and receptor selectivity that have been encountered with simpler piperidine derivatives.

Nomenclature and Classification within Piperidine Derivatives

This compound belongs to the broader classification of heterocyclic compounds, specifically within the piperidine family of six-membered saturated nitrogen-containing rings. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, beginning with the piperidine core structure and incorporating positional descriptors for the attached functional groups.

The compound exhibits a molecular formula of C₉H₁₈ClNO₃ with a molecular weight of 223.70 grams per mole, reflecting the presence of the hydrochloride salt form. The structural organization can be delineated as follows: the piperidine ring serves as the central scaffold, with the carboxylic acid functionality positioned at the 3-position and the methoxyethyl substituent attached to the nitrogen atom at position 1. The hydrochloride designation indicates the protonation state of the nitrogen atom and the associated chloride counterion.

Within the broader classification system of piperidine derivatives, this compound represents several important structural categories. First, it belongs to the class of piperidine carboxylic acids, which are characterized by the presence of carboxyl functionality directly attached to the heterocyclic ring. Second, it exemplifies N-substituted piperidines, where the nitrogen atom bears a non-hydrogen substituent that significantly influences the compound's chemical and biological properties. Third, the methoxyethyl substituent places it within the category of ether-containing piperidine derivatives, introducing additional hydrogen bonding capabilities and conformational flexibility.

Classification Category Structural Feature Chemical Significance
Piperidine Carboxylic Acids Carboxyl group at position 3 Provides acidic functionality and potential for salt formation
N-Substituted Piperidines Methoxyethyl group at nitrogen Modulates basicity and lipophilicity
Ether-Containing Derivatives Methoxy functionality Introduces hydrogen bonding capacity
Hydrochloride Salts Protonated nitrogen with chloride Enhances water solubility and crystallinity

The classification of this compound within medicinal chemistry contexts reveals its potential utility across multiple therapeutic areas. Piperidine derivatives have been extensively studied for their roles as building blocks in pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders, inflammatory conditions, and metabolic diseases. The specific structural features of this compound position it as a versatile intermediate for further synthetic elaboration.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its multifaceted utility as both a synthetic building block and a pharmacologically relevant scaffold. Within organic chemistry, this compound serves as an important intermediate for the construction of more complex molecular architectures, particularly those requiring chiral centers and specific stereochemical arrangements.

Recent synthetic methodologies have demonstrated the utility of piperidine carboxylic acid derivatives in asymmetric synthesis applications. The development of catalytic enantioselective approaches to 3-substituted piperidines has opened new avenues for accessing enantiomerically enriched compounds with potential pharmaceutical applications. These methodologies typically involve cross-coupling reactions between pyridine derivatives and various carbon nucleophiles, followed by selective reduction processes that maintain stereochemical integrity.

The medicinal chemistry significance of this compound extends across multiple research domains. In the field of enzyme inhibition studies, piperidine derivatives have demonstrated notable activity against various biological targets, including monoamine oxidases, protein kinases, and G-protein coupled receptors. The specific structural features of this compound, particularly the positioning of the carboxylic acid and methoxyethyl groups, provide opportunities for targeted molecular recognition and selective binding interactions.

Research investigations have revealed that modifications to the piperidine scaffold can significantly influence biological activity profiles. Studies comparing piperidine derivatives with their piperazine analogs have shown that the choice of heterocyclic core can dramatically affect receptor selectivity and potency. For instance, research on dual histamine H₃ and sigma-1 receptor ligands has demonstrated that piperidine-containing compounds often exhibit superior binding affinity compared to their piperazine counterparts, attributed to differences in protonation states and conformational preferences.

Research Application Compound Utility Key Advantages
Asymmetric Synthesis Chiral building block Stereochemical control and selectivity
Enzyme Inhibition Studies Pharmacophore element Specific binding interactions
Receptor Ligand Development Core scaffold Modular synthetic accessibility
Structure-Activity Relationship Studies Comparative standard Well-characterized properties

The compound's role in structure-activity relationship studies has been particularly valuable for understanding the molecular determinants of biological activity within the piperidine class. Systematic modifications of the methoxyethyl substituent, carboxylic acid position, and ring substitution patterns have provided insights into the structural requirements for optimal biological performance. These investigations have informed the design of next-generation compounds with improved pharmacological profiles and reduced off-target effects.

Contemporary research has also highlighted the importance of salt form selection in optimizing the pharmaceutical properties of piperidine carboxylic acids. The hydrochloride salt of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid offers advantages in terms of crystallinity, stability, and bioavailability compared to the free acid form. This has made it a preferred form for both research applications and potential pharmaceutical development programs.

The ongoing significance of this compound in medicinal chemistry research is further underscored by its inclusion in various patent applications and research publications focusing on therapeutic applications. The versatility of the piperidine scaffold, combined with the specific functionalization pattern present in this compound, continues to drive innovation in drug discovery programs targeting diverse therapeutic areas.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-6-5-10-4-2-3-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVDQLDGORVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Precursors

A fundamental step in synthesizing piperidine carboxylic acid derivatives, including 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride, is the catalytic hydrogenation of pyridinecarboxylic acids . This involves converting 3-pyridinecarboxylic acid (nicotinic acid) into nipecotic acid (piperidine-3-carboxylic acid), which serves as a key intermediate.

  • Catalyst and Conditions : Palladium on charcoal (Pd/C) with 5% palladium content is commonly used as the catalyst. The reaction is conducted in aqueous medium with a weight ratio of pyridinecarboxylic acid:water:Pd/C around 1:5-8:0.01-0.05.
  • Hydrogen Pressure and Temperature : Hydrogenation is carried out under hydrogen pressure of 3-5 MPa (30-50 atm) and temperatures ranging from 80°C to 100°C.
  • Process Steps :
    • The autoclave is purged with nitrogen to remove oxygen.
    • Hydrogen gas is introduced, and the mixture is stirred for 3-4 hours until complete hydrogenation.
    • The catalyst is filtered off, and moisture is removed by vacuum distillation.
    • Addition of methanol induces crystallization of the piperidine carboxylic acid.
    • Cooling to 0°C facilitates solid separation by centrifugation.
  • Yields : Nipecotic acid yields exceed 85%, reflecting an efficient hydrogenation process without requiring strong bases or neutralization steps.
Parameter Typical Range/Value
Catalyst Pd/C (5% Pd)
Pyridinecarboxylic acid:Water ratio 1:5 to 1:8
Hydrogen Pressure 3-5 MPa (30-50 atm)
Temperature 80-100 °C
Reaction Time 3-4 hours
Yield (Nipecotic acid) >85%

Reductive Methylation Using Formaldehyde Under Hydrogen Atmosphere

To introduce the 1-(2-methoxyethyl) substituent on the piperidine nitrogen, a reductive methylation step is employed. This involves methylation of the secondary amine in the piperidine ring using formaldehyde as the methyl source in the presence of hydrogen and a suitable catalyst.

  • Methylation Agent : Paraformaldehyde (polymerized formaldehyde) or formalin (aqueous formaldehyde) is used, with paraformaldehyde preferred due to higher yields and lower water content.
  • Catalyst : Palladium or platinum on carbon catalysts are used for the reductive methylation.
  • Reaction Conditions :
    • Hydrogen pressure typically between 5 and 15 atm (0.5-1.5 MPa), often around 10 atm.
    • Temperature ranges from 90°C to 100°C.
    • The reaction is performed in an alcoholic solvent such as ethanol or methanol.
    • Minimal water content is essential; azeotropic distillation with toluene or ethanol may be used to remove water formed during the reaction.
  • Process Advantages :
    • The methylation can be combined with hydrogenation in a one-pot process without isolating intermediates.
    • This method avoids toxic methylation reagents like dimethyl sulfate.
    • High yields and cleaner reaction profiles are reported.
Parameter Typical Range/Value
Methylation Agent Paraformaldehyde (preferred)
Catalyst Pd/C or Pt/C
Hydrogen Pressure 5-15 atm (preferably 10 atm)
Temperature 90-100 °C
Solvent Ethanol or Methanol
Reaction Time 5-6 hours

This method is exemplified in the production of N-methyl piperidine derivatives and can be adapted for 1-(2-methoxyethyl) substituents with appropriate modifications.

Formation of Hydrochloride Salt

The final step in preparing this compound involves conversion to the hydrochloride salt for improved stability and handling.

  • Procedure :
    • The free base piperidine derivative is treated with hydrochloric acid (HCl), commonly using 1.5 equivalents.
    • The reaction is typically performed in an alcoholic solvent.
    • The hydrochloride salt precipitates and can be isolated by filtration and drying.
  • Benefits :
    • The hydrochloride salt form enhances compound stability.
    • It facilitates purification and crystallization.

Summary Table of Preparation Steps

Step Description Conditions/Notes Yield/Outcome
1. Hydrogenation 3-pyridinecarboxylic acid to nipecotic acid Pd/C catalyst, 3-5 MPa H2, 80-100 °C, 3-4 h >85% yield of nipecotic acid
2. Reductive Methylation Methylation using paraformaldehyde under H2 atmosphere Pd or Pt catalyst, 5-15 atm H2, 90-100 °C, 5-6 h High yield, avoids toxic reagents
3. Hydrochloride Salt Formation Treatment with HCl to form hydrochloride salt 1.5 equiv HCl, alcoholic solvent Stable hydrochloride salt

Research Findings and Notes

  • The hydrogenation process avoids the use of strong bases and neutralization steps, simplifying post-reaction workup and reducing waste.
  • Use of palladium on charcoal as a catalyst is preferred for both hydrogenation and methylation steps due to high activity and selectivity.
  • Maintaining low water content during methylation is critical to achieving high yields; azeotropic distillation is an effective method for water removal.
  • The combined hydrogenation and methylation in one pot reduces reaction time and improves overall efficiency.
  • Formation of the hydrochloride salt is a standard pharmaceutical practice to enhance compound handling and formulation.

Chemical Reactions Analysis

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has been studied for its biological activities, particularly its role as an enzyme inhibitor. Research indicates that it can bind to specific enzyme active sites, thereby blocking their activity and influencing various biochemical pathways. This property is crucial for drug development, particularly in targeting metabolic processes.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit enzymes involved in lipid metabolism, suggesting its potential use in treating metabolic disorders. For instance, studies involving NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) have shown that modifications to the compound can enhance its inhibitory potency significantly .
  • Anticancer Research : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may selectively target cancer cells while sparing normal cells, which is essential for minimizing side effects in cancer therapies.

Pharmaceutical Applications

The pharmaceutical industry recognizes piperidine derivatives as critical components in drug design due to their diverse biological properties. Specifically, this compound has been explored for:

  • Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.
  • Analgesic Properties : Its interaction with pain pathways suggests potential applications in pain management therapies.

Research Applications

This compound serves as a versatile building block in organic synthesis and has applications across multiple research domains:

  • Medicinal Chemistry : Used extensively in the synthesis of complex molecules aimed at therapeutic interventions.
  • Biochemical Research : Investigated for its interactions with proteins and enzymes, providing insights into its pharmacological properties.
  • Industrial Chemistry : Employed in the production of various chemical intermediates and products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Key Differences :

  • Polarity : The 2-methoxyethyl group imparts higher polarity and water solubility compared to aromatic substituents (e.g., benzyl or naphthylmethyl) .
  • Steric Effects : Bulky substituents (e.g., 4-isopropylbenzyl) may hinder molecular interactions in biological systems, whereas smaller groups (e.g., 2-methoxyethyl) offer conformational flexibility .
  • Electronic Effects : Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) introduce electron-withdrawing effects, which could influence reactivity or binding affinity .

Physicochemical Properties

Solubility and Stability

  • This compound: Expected to exhibit good solubility in water and polar solvents (e.g., methanol) due to the hydrophilic 2-methoxyethyl group.
  • 1-(4-Isopropylbenzyl) analog: Soluble in organic solvents (chloroform, methanol) but less so in water due to its lipophilic aromatic substituent .
  • 1-(2-Furylmethyl) analog : Moderate solubility in both water and organic solvents, attributed to the furan ring’s polarity .

Melting Points

  • Aromatic Derivatives : Higher melting points (e.g., 150–155°C for the 4-isopropylbenzyl analog) due to stronger intermolecular interactions .

Example :

  • 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride is synthesized by reacting piperidine with 4-isopropylbenzyl chloride, followed by carboxylation and HCl treatment .

Biological Activity

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is modified by a methoxyethyl side chain and a carboxylic acid functional group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly through the inhibition of gamma-aminobutyric acid (GABA) uptake. Research indicates that compounds with similar structures can significantly modulate GABAergic signaling, which is essential for maintaining neuronal excitability and preventing excessive neuronal firing.

Biological Activity Overview

  • GABA Uptake Inhibition : Studies have shown that derivatives of piperidine-3-carboxylic acids exhibit varying degrees of GABA uptake inhibition. For instance, certain analogs demonstrated up to 496-fold higher inhibitory activity compared to standard compounds like nipecotic acid .
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in various models. It potentially protects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
  • Antimycobacterial Activity : Preliminary studies suggest that piperidine derivatives may possess antimycobacterial properties, making them candidates for further exploration in treating tuberculosis .

Case Study 1: GABA Uptake Inhibition

A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit GABA uptake in cultured cell lines. One notable compound exhibited an IC50 value significantly lower than traditional GABA uptake inhibitors, indicating its potential as a therapeutic agent in neurological disorders .

Case Study 2: Antimycobacterial Activity

Research conducted on various piperidine derivatives revealed promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong activity against both standard and resistant strains, suggesting a potential new avenue for tuberculosis treatment .

Data Tables

Compound Activity Type IC50/MIC Value Reference
1-(2-Methoxyethyl)piperidine-3-carboxylic acidGABA Uptake Inhibition0.021 µM
Piperidine Derivative AAntimycobacterial Activity0.5 µg/mL
Piperidine Derivative BAntimycobacterial Activity4 µg/mL

Q & A

Basic: What are the standard synthetic routes for 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .
  • Step 2: Introduction of the 2-methoxyethyl moiety via nucleophilic substitution or coupling reactions. For example, alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Hydrolysis of the ester group (if present) to yield the carboxylic acid derivative. This is often achieved using aqueous HCl or LiOH in THF/water .
  • Step 4: Deprotection of the Boc group with HCl in dioxane or TFA, followed by precipitation or lyophilization to isolate the hydrochloride salt .

Key Considerations: Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluting with gradients of EtOAc/hexanes) .

Basic: How should researchers characterize the purity and identity of this compound?

Methodological Answer:

  • Purity Assessment:
    • HPLC/LC-MS: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). A purity of ≥98% is typical for research-grade material .
    • Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • FT-IR: Identify characteristic peaks (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • ¹H/¹³C NMR: Assign peaks for the methoxyethyl group (δ ~3.3 ppm for OCH₂CH₂O, δ ~3.5 ppm for OCH₃) and piperidine protons (δ ~1.5–3.0 ppm) .

Basic: What are the recommended safety and storage protocols for this compound?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Conduct reactions in a fume hood .
  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or degradation .
  • Waste Disposal: Neutralize with a mild base (e.g., NaHCO₃) before disposal as hazardous chemical waste .

Advanced: How can researchers optimize the coupling efficiency of the 2-methoxyethyl group during synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-mediated Ullmann reactions for aryl-alkyl bond formation .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Additives like KI may improve alkylation rates .
  • Temperature Control: Perform reactions at 60–80°C to balance reactivity and side-product formation. Monitor via in-situ FT-IR or LC-MS .

Troubleshooting: If yields are low, consider protecting the carboxylic acid as a methyl ester during coupling to reduce steric hindrance .

Advanced: How to resolve discrepancies in NMR data for structural elucidation?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, especially for overlapping piperidine or methoxyethyl resonances .
  • X-ray Crystallography: For definitive confirmation, grow single crystals (e.g., via vapor diffusion in EtOH/water) and solve the structure .
  • HRMS Validation: Confirm the molecular ion ([M+H]⁺ or [M–Cl]⁺) with an error margin of <2 ppm .

Advanced: What strategies are used to analyze metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models: Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-HRMS at 0, 15, 30, and 60 minutes .
  • Metabolite Identification: Use MS/MS fragmentation to detect hydroxylated or demethylated metabolites. Compare retention times with synthetic standards .
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
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1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.